Indium, tris(2,4-pentanedionato)-

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of indium(III) complexes often involves the reaction of indium salts with ligands under specific conditions. For example, allyl and 2-methylallyl indium compounds can be prepared via salt metathesis, starting from indium trichloride and a Grignard reagent, indicating a general approach to synthesizing indium complexes (Peckermann, Raabe, Spaniol, & Okuda, 2011). Similar methodologies could be adapted for the synthesis of "Indium, tris(2,4-pentanedionato)-".

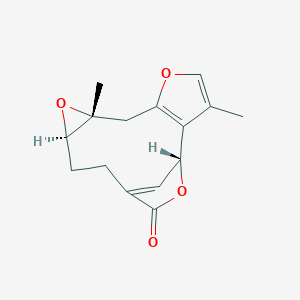

Molecular Structure Analysis

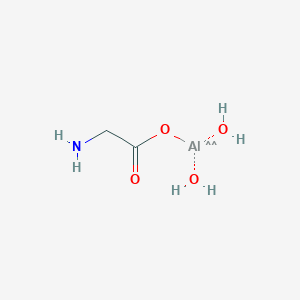

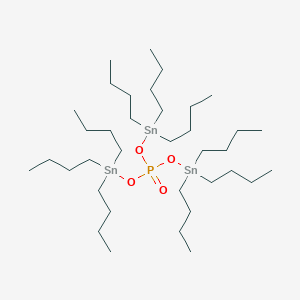

The molecular structure of indium complexes can vary widely depending on the ligands involved. For instance, indium tris(thiocarbamates) exhibit a geometry that can be intermediate between octahedral and trigonal prismatic, as determined by X-ray diffraction analysis (Dutta, Jain, Chaudhury, & Tiekink, 2001). This suggests that "Indium, tris(2,4-pentanedionato)-" would also have a defined and potentially unique geometry influenced by the pentanedionate ligands.

Chemical Reactions and Properties

The chemical reactivity of indium complexes is influenced by their molecular structure and the electronic properties of the ligands. For example, indium tris(thiocarbamates) can undergo thermal decomposition to yield indium sulfide, a process that underscores the potential for indium complexes to participate in chemical transformations leading to valuable materials (Dutta, Jain, Chaudhury, & Tiekink, 2001).

Physical Properties Analysis

The physical properties of indium complexes, such as solubility, melting point, and volatility, are crucial for their application in various fields. While specific data on "Indium, tris(2,4-pentanedionato)-" is not available, studies on related complexes provide a basis for understanding the potential physical characteristics of indium coordination compounds.

Chemical Properties Analysis

Indium complexes exhibit a range of chemical properties, including redox behavior, ligand exchange reactions, and coordination geometry transitions. The electronic structure and ligand environment play significant roles in defining these properties. For instance, the electronic effects in trivalent indium complexes with dithiocarbamato ligands have been shown to influence geometric distortions, highlighting the complex interplay between structure and reactivity (Sivagurunathan, Ramalingam, & Rizzoli, 2014).

Wissenschaftliche Forschungsanwendungen

“Indium, tris(2,4-pentanedionato)-”, also known as Acetylacetone Indium (III) Salt or Indium (III) Acetylacetonate , is a compound that has been used in various scientific fields. Here are a couple of applications:

-

Medical and Biological Applications

- Indium (III) complexes, which include “Indium, tris(2,4-pentanedionato)-”, are versatile species that emit Auger electrons, making them suitable for a wide range of biological and medical applications .

- These complexes have been used in antibacterial, antifungal, and antiviral studies. They’ve also been used in anticancer research, bioimaging, radiopharmaceuticals, photodynamic chemotherapy, antioxidants, and optical limiting applications .

- The methods for synthesizing these complexes, such as xanthates, dithiocarbamate, phthalocyanine, thiosemicarbazone, and naphthalocyanine complexes of indium (III), are discussed in the literature .

- Overall, indium (III) complexes have displayed good performance in all these biological and medical applications .

-

Inorganic Chemistry

- “Indium, tris(2,4-pentanedionato)-” is a representative of a large group of ligands that form especially stable and useful chelate complexes with a variety of metals .

- The structure of these complexes, such as tris(2,4-pentanedionato)cobalt(III), is often a six-membered ring that has little strain energy .

- Synthesis of these complexes is often straightforward due to the stability of the products and the ease with which the precursor enolates are generated under mild conditions .

-

Antimicrobial Applications

- Indium (III) complexes, including “Indium, tris(2,4-pentanedionato)-”, have been extensively studied for their antimicrobial activities against various microorganisms, including bacteria, fungi, viruses, and parasites .

- The specific mechanism of action of indium (III) complexes in antimicrobial therapy can vary depending on the type of microorganism being targeted .

-

Synthesis of Complexes

- “Indium, tris(2,4-pentanedionato)-” is used in the synthesis of acac (2,4-pentanedionato) complexes and their analogs .

- The synthesis is often straightforward due to the stability of the products and the ease with which the precursor enolates are generated under mild conditions .

- Most ketones have a high pKa, and thus require strong bases for deprotonation. 1,3-Diketones (and other dicarbonyl compounds whose two carbonyl groups are related in a 1,3 manner), in contrast, have such low pKa’s that they can be extensively deprotonated by bases such as carbonate or ammonia .

-

Optical Limiting Applications

- Indium (III) complexes, including “Indium, tris(2,4-pentanedionato)-”, have been studied for their potential in optical limiting applications .

- Optical limiters are devices that transmit light normally up to a certain intensity threshold, above which they start to limit or block the transmission of light .

- The specific methods and results of these studies are not detailed in the available resources .

-

Electrophilic Substitution

- “Indium, tris(2,4-pentanedionato)-” can be used in electrophilic substitution of the methine hydrogen without disturbance of the chelate structure .

- This type of chemistry can be performed on the system due to the special stability of these systems .

- The synthesis of acac (2,4-pentanedionato) complexes and their analogs is often straightforward due to the stability of the products and the ease with which the precursor enolates are generated under mild conditions .

Safety And Hazards

“Indium, tris(2,4-pentanedionato)-” is harmful if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . Protective gloves, protective clothing, and eye protection should be worn when handling this compound .

Eigenschaften

IUPAC Name |

(Z)-4-bis[[(Z)-4-oxopent-2-en-2-yl]oxy]indiganyloxypent-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C5H8O2.In/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b3*4-3-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKWCWFYBFZIXHE-LNTINUHCSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)O[In](OC(=CC(=O)C)C)OC(=CC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)C)/O[In](O/C(=C\C(=O)C)/C)O/C(=C\C(=O)C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21InO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Indium, tris(2,4-pentanedionato-kappaO2,kappaO4)-, (OC-6-11)- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B82755.png)